Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H9N3O2. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with 1-methyl-1H-1,2,4-triazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols or amines .
Scientific Research Applications
Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the inhibition of enzymes or the modulation of receptor activities, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities
Uniqueness
Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
ethyl 3-(2-methyl-1,2,4-triazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H9N3O2/c1-3-13-8(12)5-4-7-9-6-10-11(7)2/h6H,3H2,1-2H3 |
InChI Key |
NIKLMBHCSMMVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=NC=NN1C |
Origin of Product |
United States |
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